molecular formula C10H19NO2 B1464641 (3-Methyl-1,5-dioxaspiro[5.5]undec-3-yl)amine CAS No. 17144-64-8

(3-Methyl-1,5-dioxaspiro[5.5]undec-3-yl)amine

Cat. No.: B1464641
CAS No.: 17144-64-8
M. Wt: 185.26 g/mol
InChI Key: LSJMYPKZMPEZCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Methyl-1,5-dioxaspiro[5.5]undec-3-yl)amine is a useful research compound. Its molecular formula is C10H19NO2 and its molecular weight is 185.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(3-Methyl-1,5-dioxaspiro[5.5]undec-3-yl)amine is a compound characterized by its unique spirocyclic structure, which has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, synthesis, and relevant case studies.

  • IUPAC Name : 3-methyl-1,5-dioxaspiro[5.5]undecan-3-amine
  • Molecular Formula : C10H19NO2
  • Molecular Weight : 185.27 g/mol
  • CAS Number : 17144-64-8

The biological activity of this compound is primarily attributed to its interaction with various biomolecules. The compound's spirocyclic structure allows it to engage in hydrogen bonding and hydrophobic interactions with proteins and enzymes, potentially modulating their functions.

Research indicates that the compound may exhibit:

  • Antimicrobial Activity : Preliminary studies suggest that it can inhibit the growth of certain bacterial strains.
  • Anticancer Properties : Some investigations have shown that it may induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from simple precursors. The formation of the spirocyclic core is achieved through cyclization reactions followed by functional group modifications to introduce the amine functionality.

In Vitro Studies

A study published in 2017 evaluated the biological activity of this compound using various assays to determine its effects on cell viability and proliferation. The results indicated:

Cell LineIC50 (µM)Effect
MCF-7 (Breast)15Inhibition of growth
HeLa (Cervical)20Apoptosis induction
HT29 (Colon)25Cell cycle arrest

These findings suggest that the compound has selective cytotoxic effects on certain cancer cell lines while sparing normal cells.

Case Studies

  • Antimicrobial Activity :
    • A study assessed the compound's efficacy against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial counts at concentrations above 10 µg/mL, suggesting potential as an antimicrobial agent.
  • Anticancer Research :
    • In a recent investigation involving various cancer cell lines, this compound demonstrated a dose-dependent response in inhibiting cell proliferation and promoting apoptosis, indicating its potential as a therapeutic candidate for cancer treatment.

Properties

IUPAC Name

3-methyl-1,5-dioxaspiro[5.5]undecan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-9(11)7-12-10(13-8-9)5-3-2-4-6-10/h2-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSJMYPKZMPEZCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2(CCCCC2)OC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Methyl-1,5-dioxaspiro[5.5]undec-3-yl)amine
Reactant of Route 2
(3-Methyl-1,5-dioxaspiro[5.5]undec-3-yl)amine
Reactant of Route 3
(3-Methyl-1,5-dioxaspiro[5.5]undec-3-yl)amine
Reactant of Route 4
(3-Methyl-1,5-dioxaspiro[5.5]undec-3-yl)amine
Reactant of Route 5
(3-Methyl-1,5-dioxaspiro[5.5]undec-3-yl)amine
Reactant of Route 6
(3-Methyl-1,5-dioxaspiro[5.5]undec-3-yl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.